N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a benzamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine derivative under specific reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Various nucleophiles for substitution reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Compounds with substituted methoxy groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:
2-methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A related compound with cardiotonic activity.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another related compound used in the pharmaceutical industry.
These similar compounds share structural features with this compound but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C14H21NO2S |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H21NO2S/c1-11-5-4-6-12(9-11)14(16)15-10-13(17-2)7-8-18-3/h4-6,9,13H,7-8,10H2,1-3H3,(H,15,16) |
InChI Key |
RGSRCGISJLDRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(CCSC)OC |
Origin of Product |
United States |
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